molecular formula C18H14N10 B10836865 2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No. B10836865
M. Wt: 370.4 g/mol
InChI Key: JAQNOWSPKHFMOW-UHFFFAOYSA-N
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Description

Compound “US8940736, 6” is a small molecular drug known for its potent inhibitory effects on protein kinases, particularly casein kinase II subunit alpha . This compound has been studied for its potential therapeutic applications, especially in the treatment of diseases where protein kinase activity is dysregulated.

Preparation Methods

The synthesis of “US8940736, 6” involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions, starting from readily available starting materials. The process involves multiple steps, including condensation, cyclization, and functional group modifications.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: In an industrial setting, the synthesis of “US8940736, 6” is scaled up using optimized reaction conditions and advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

“US8940736, 6” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often intermediates or derivatives with modified properties.

Scientific Research Applications

“US8940736, 6” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool in chemical research to study protein kinase inhibition and related biochemical pathways.

    Biology: In biological research, “US8940736, 6” is used to investigate cellular processes regulated by protein kinases and to understand the molecular mechanisms underlying various diseases.

    Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, where dysregulated protein kinase activity plays a critical role.

    Industry: In the pharmaceutical industry, “US8940736, 6” is used in drug development and as a reference compound in various assays and studies.

Mechanism of Action

The mechanism of action of “US8940736, 6” involves its interaction with protein kinases, particularly casein kinase II subunit alpha. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

“US8940736, 6” can be compared with other similar compounds, such as:

properties

Molecular Formula

C18H14N10

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(3-cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C18H14N10/c1-27-15-5-4-11(6-13(15)14(8-20)25-27)23-18-24-16(22-10-2-3-10)17-21-9-12(7-19)28(17)26-18/h4-6,9-10H,2-3H2,1H3,(H2,22,23,24,26)

InChI Key

JAQNOWSPKHFMOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC3=NN4C(=CN=C4C(=N3)NC5CC5)C#N)C(=N1)C#N

Origin of Product

United States

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